Brostallicin hydrochloride

Catalog No.
S548909
CAS No.
203258-38-2
M.F
C30H36BrClN12O5
M. Wt
760.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Brostallicin hydrochloride

CAS Number

203258-38-2

Product Name

Brostallicin hydrochloride

IUPAC Name

4-[[4-[[4-[[4-(2-bromoprop-2-enoylamino)-1-methylpyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]-N-[2-(diaminomethylideneamino)ethyl]-1-methylpyrrole-2-carboxamide;hydrochloride

Molecular Formula

C30H36BrClN12O5

Molecular Weight

760.0 g/mol

InChI

InChI=1S/C30H35BrN12O5.ClH/c1-16(31)25(44)36-17-9-22(41(3)12-17)27(46)38-19-11-24(43(5)14-19)29(48)39-20-10-23(42(4)15-20)28(47)37-18-8-21(40(2)13-18)26(45)34-6-7-35-30(32)33;/h8-15H,1,6-7H2,2-5H3,(H,34,45)(H,36,44)(H,37,47)(H,38,46)(H,39,48)(H4,32,33,35);1H

InChI Key

IPKHXIAPPAKHTB-UHFFFAOYSA-N

SMILES

CN1C=C(C=C1C(=O)NCCN=C(N)N)NC(=O)C2=CC(=CN2C)NC(=O)C3=CC(=CN3C)NC(=O)C4=CC(=CN4C)NC(=O)C(=C)Br.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

PNU166196; 4(2bromoacrylamido)N(5(5(5(2guanidinoethylcarbamoyl)1methyl 1Hpyrrol3ylcarbamoyl)1methyl1Hpyrrol3ylcarbamoyl)1methyl1H pyrrol3yl)1methyl1Hpyrrole2carboxamide

Canonical SMILES

CN1C=C(C=C1C(=O)NCCN=C(N)N)NC(=O)C2=CC(=CN2C)NC(=O)C3=CC(=CN3C)NC(=O)C4=CC(=CN4C)NC(=O)C(=C)Br.Cl

Isomeric SMILES

CN1C=C(C=C1C(=O)NCCN=C([NH3+])N)NC(=O)C2=CC(=CN2C)NC(=O)C3=CC(=CN3C)NC(=O)C4=CC(=CN4C)NC(=O)C(=C)Br.[Cl-]

Description

The exact mass of the compound Brostallicin hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Brostallicin hydrochloride, also known as PNU-166196, is a synthetic compound classified as a DNA minor groove binder. It is structurally related to distamycin A and is recognized for its significant antitumor activity. The compound binds selectively to the minor groove of DNA, particularly at TA-rich sequences, which is crucial for its mechanism of action as an anticancer agent. Brostallicin has shown promise in preclinical studies and is currently undergoing clinical trials for its efficacy against various cancers, including those resistant to conventional therapies .

  • Nucleophilic Substitution: The α-bromoacrylic moiety in Brostallicin is particularly reactive and can participate in nucleophilic substitution reactions. This reactivity is essential for its interaction with biological molecules.
  • Reaction with Glutathione: Brostallicin interacts with glutathione (GSH), a common intracellular nucleophile. This reaction enhances the cytotoxicity of Brostallicin, especially in cells overexpressing glutathione S-transferases (GST), which facilitate the reaction between Brostallicin and GSH .
  • DNA Interaction: In vitro studies have demonstrated that Brostallicin can induce changes in DNA topology, such as converting supercoiled DNA to circular forms, indicating its potential to nick DNA under certain conditions .

Brostallicin exhibits broad antitumor activity across various cancer cell lines. Its effectiveness is particularly pronounced in cells that have developed resistance to other chemotherapeutic agents. For instance, it has shown three-fold higher activity against melphalan-resistant murine leukemia cells compared to their parental counterparts. This increased efficacy correlates with elevated levels of glutathione in these resistant cells, suggesting that Brostallicin's mechanism may involve interactions with cellular thiols .

Additionally, the compound has been shown to have reduced myelotoxicity compared to other minor groove binders, making it a promising candidate for cancer treatment with potentially fewer side effects on hematopoietic progenitor cells .

The synthesis of Brostallicin hydrochloride involves several steps:

  • Starting Materials: The synthesis begins with the appropriate bromoacrylic precursors.
  • Formation of the Core Structure: Key reactions involve the formation of the minor groove binding moiety through selective alkylation and condensation reactions.
  • Purification: The product is purified using chromatographic techniques to isolate Brostallicin from by-products and unreacted materials.
  • Hydrochloride Salt Formation: Finally, the hydrochloride salt form is obtained by reacting Brostallicin with hydrochloric acid in a controlled manner to enhance its solubility and stability .

Brostallicin hydrochloride is primarily investigated for its applications in oncology. Its unique mechanism of action allows it to target cancer cells effectively, making it a subject of interest for treating various malignancies, particularly those resistant to traditional therapies. Clinical trials are exploring its use as a monotherapy and in combination with other anticancer agents .

Studies on the interactions of Brostallicin focus on its relationship with cellular components such as glutathione and GST isoenzymes. The presence of high levels of GSH and GST-pi enhances the cytotoxic effects of Brostallicin, indicating that tumors overexpressing these proteins may be more susceptible to treatment. Conversely, depletion of GSH has been shown to reduce the effectiveness of Brostallicin, highlighting the importance of this interaction in its therapeutic efficacy .

Brostallicin shares structural and functional similarities with several other compounds known for their antitumor properties. Here are some notable comparisons:

Compound NameStructure RelationMechanism of ActionUnique Features
Distamycin AStructural analogBinds to minor groove of DNAFirst generation minor groove binder
TallimustineRelated alkylating agentAlkylates DNADifferent binding specificity
Mitomycin CAntibioticDNA cross-linkingStronger general cytotoxicity
DoxorubicinAnthracyclineIntercalates DNABroad spectrum but higher toxicity

Brostallicin's unique properties include its selective binding affinity for TA-rich sequences and reduced myelotoxicity compared to other agents, making it a promising candidate for further clinical development in cancer therapy .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

8

Exact Mass

758.18035 g/mol

Monoisotopic Mass

758.18035 g/mol

Heavy Atom Count

49

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1DKC476797

Pharmacology

Brostacillin Hydrochloride is the hydrochloride salt form of brostacillin, a synthetic, alpha-bromoacrylic, second-generation minor groove binder (MGB), related to distamycin A, with potential antineoplastic activity. Brostallicin binds to DNA minor groove DNA, after having formed a highly reactive glutathione (GSH)-brostallicin complex in the presence of the enzyme glutathione S-transferase (GST), which is overexpressed in cancer cells; DNA replication and cell division are inhibited, resulting in tumor cell death. Compared to typical MGBs, this agent appears to bind covalently to DNA in a different manner and its activity does not depend on a functional DNA mismatch repair (MMR) mechanism. Accordingly, brostallicin may be effective against MMR-defective tumors that are refractory to various anticancer agents.

Other CAS

203258-38-2

Wikipedia

Brostallicin hydrochloride

Dates

Modify: 2024-02-18
1. Caponigro, F.; Lorusso, D.; Fornari, G.; Barone, C.; Merlano, M.; Airoldi, M.; Schena, M.; MacArthur, R.; Weitman, S.; Jannuzzo, M. G.; Crippa, S.; Fiorentini, F.; Petroccione, A.; Comis, S. Phase I dose-escalation study of brostallicin, a minor groove binder, in combination with cisplatin in patients with advanced solid tumors. Cancer Chemotherapy and Pharmacology (2010), 66(2), 389-394. CODEN: CCPHDZ ISSN:0344-5704. AN 2010:622626
2. Pezzola, Silvia; Antonini, Giovanni; Geroni, Cristina; Beria, Italo; Colombo, Maristella; Broggini, Massimo; Marchini, Sergio; Mongelli, Nicola; Leboffe, Loris; MacArthur, Robert; Mozzi, Alessia Francesca; Federici, Giorgio; Caccuri, Anna Maria. Correction to Role of Glutathione Transferases in the Mechanism of Brostallicin Activation. Biochemistry (2010), 49(23), 4930. CODEN: BICHAW ISSN:0006-2960. AN 2010:618736
3. Rickles, Richard; Lee, Margaret S.  -Adrenergic receptor agonists for the treatment of B-cell proliferative disorders. PCT Int. Appl. (2009), 111 pp. CODEN: PIXXD2 WO 2009151569 A2 20091217 CAN 152:67621 AN 2009:1566750
4. Pezzola, Silvia; Antonini, Giovanni; Geroni, Cristina; Beria, Italo; Colombo, Maristella; Broggini, Massimo; Mongelli, Nicola; Leboffe, Loris; MacArthur, Robert; Mozzi, Alessia Francesca; Federici, Giorgio; Caccuri, Anna Maria. Role of Glutathione Transferases in the Mechanism of Brostallicin Activation. Biochemistry (2010), 49(1), 226-235. CODEN: BICHAW ISSN:0006-2960. CAN 152:111089 AN 2009:1537627
5. Lorusso, Domenica; Mainenti, Sara; Pietragalla, Antonella; Ferrandina, Gabriella; Foco, Gilda; Masciullo, Valeria; Scambia, Giovanni. Brostallicin (PNU-166196), a new minor groove DNA binder: preclinical and clinical activity. Expert Opinion on Investigational Drugs (2009), 18(12), 1939-1946. CODEN: EOIDER ISSN:1354-3784. CAN 152:110619 AN 2009:1472481
6. Bruckheimer, Elizabeth; Kiefer, Jeff; Mousses, Spyro; Shanmugam, Kandavel; Yin, Hongwei; Weitman, Steve. Target expression-based method for assessing sensitivity to brostallicin. PCT Int. Appl. (2009), 66pp. CODEN: PIXXD2 WO 2009126970 A1 20091015 CAN 151:440645 AN 2009:1262339
7. Romagnoli, Romeo; Baraldi, Pier Giovanni; Cruz-Lopez, Olga; Preti, Delia; Bermejo, Jaime; Estevez, Francisco.  -Bromoacrylamido N-Substituted Isatin Derivatives as Potent Inducers of Apoptosis in Human Myeloid Leukemia Cells. ChemMedChem (2009), 4(10), 1668-1676. CODEN: CHEMGX ISSN:1860-7179. CAN 152:51175 AN 2009:1215039
8. Guirouilh-Barbat, Josee; Zhang, Yong-Wei; Pommier, Yves. Induction of glutathione-dependent DNA double-strand breaks by the novel anticancer drug brostallicin. Molecular Cancer Therapeutics (2009), 8(7), 1985-1994. CODEN: MCTOCF ISSN:1535-7163. CAN 151:279230 AN 2009:848543
9. Romagnoli, Romeo; Baraldi, Pier Giovanni; Cruz-Lopez, Olga; Lopez-Cara, Carlota; Preti, Delia.  -halogenoacrylic derivatives of antitumor agents. Mini-Reviews in Medicinal Chemistry (2009), 9(1), 81-94. CODEN: MMCIAE ISSN:1389-5575. CAN 151:310 AN 2009:460861
10. Rickles, Richard; Lee, Margaret S. Use of adenosine A2A receptor agonists and phosphodiesterase (PDE) inhibitors for the treatment of B-cell proliferative disorders, and combinations with other agents. PCT Int. Appl. (2009), 70 pp. CODEN: PIXXD2 WO 2009011893 A2 20090122 CAN 150:160095 AN 2009:86451

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